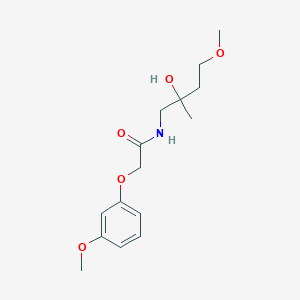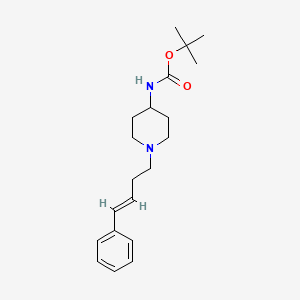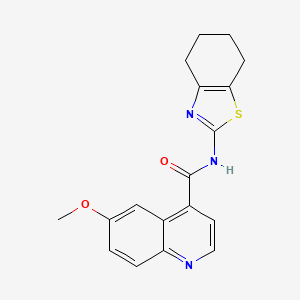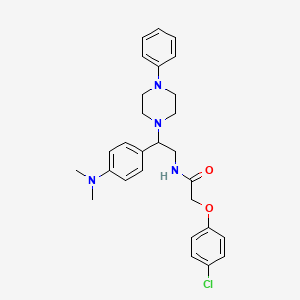
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide, also known as HMBA, is a synthetic compound that has been widely used in scientific research. This molecule has been shown to have a range of effects on cellular processes, including the induction of differentiation and apoptosis in cancer cells, as well as the modulation of gene expression. In
Wirkmechanismus
The mechanism of action of N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide is complex and not fully understood. However, it is thought to act through the inhibition of histone deacetylases (HDACs), which leads to the acetylation of histones and the modulation of gene expression. Additionally, N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular differentiation and apoptosis.
Biochemical and Physiological Effects:
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide has been shown to have a range of biochemical and physiological effects, including the induction of differentiation and apoptosis in cancer cells, the modulation of gene expression, and the activation of the MAPK pathway. Additionally, N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide has been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide in lab experiments is its ability to induce differentiation and apoptosis in cancer cells, which can be useful for studying cancer biology and developing new cancer therapies. Additionally, N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide has been shown to modulate gene expression, which can be useful for studying the regulation of gene expression. However, one limitation of using N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide is its potential toxicity, which can vary depending on the cell type and concentration used.
Zukünftige Richtungen
There are many future directions for the study of N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide. One area of interest is the development of new cancer therapies based on the induction of differentiation and apoptosis in cancer cells. Additionally, the modulation of gene expression by N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide could be further explored in the context of HIV-1 infection and other diseases. Finally, the neuroprotective effects of N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide could be further studied in the context of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide is a synthetic compound that has been extensively studied in scientific research. This molecule has been shown to have a range of effects on cellular processes, including the induction of differentiation and apoptosis in cancer cells, as well as the modulation of gene expression. While there are advantages and limitations to using N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide in lab experiments, there are many future directions for the study of this molecule in the context of cancer biology, gene regulation, and neurological disorders.
Synthesemethoden
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide can be synthesized through a multistep process involving the reaction of 2-methyl-2-butanol with sodium hydride, followed by the addition of 3-methoxyphenol and 2-chloroacetyl chloride. The resulting intermediate is then reacted with hydroxylamine hydrochloride to yield N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide has been extensively studied in the context of cancer research, where it has been shown to induce differentiation and apoptosis in a variety of cancer cell lines. Additionally, N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide has been shown to modulate gene expression, particularly in the context of HIV-1 infection. N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide has also been studied in the context of neurological disorders, where it has been shown to have neuroprotective effects.
Eigenschaften
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5/c1-15(18,7-8-19-2)11-16-14(17)10-21-13-6-4-5-12(9-13)20-3/h4-6,9,18H,7-8,10-11H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYYOSXPYJQTNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)COC1=CC=CC(=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(3-methoxyphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3011050.png)
![(1-methyl-1H-1,2,3-triazol-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B3011051.png)

![[(2S,3As,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-2-yl]methanamine;dihydrochloride](/img/structure/B3011055.png)
![8-(2-Furylmethyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B3011057.png)

![4-Aminopyrimido[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B3011059.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3011061.png)




![5-((4-fluorobenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3011070.png)
